Home > Products > Screening Compounds P111686 > 7,12-Dihydropleiadene
7,12-Dihydropleiadene - 4580-70-5

7,12-Dihydropleiadene

Catalog Number: EVT-15531541
CAS Number: 4580-70-5
Molecular Formula: C18H14
Molecular Weight: 230.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7,12-Dihydropleiadene is classified as an organic compound within the category of polycyclic aromatic hydrocarbons. These compounds are known for their multiple fused aromatic rings, which contribute to their chemical stability and unique reactivity patterns. The classification of this compound places it among other similar hydrocarbons that exhibit significant biological activity and potential therapeutic uses.

Synthesis Analysis

Methods of Synthesis

The synthesis of 7,12-dihydropleiadene can be achieved through various methods, including:

  1. Thermal Cyclization: This method involves heating precursors to induce cyclization reactions that form the dihydropleiadene structure.
  2. Photochemical Reactions: Utilizing light to promote reactions that lead to the formation of the desired compound from simpler organic molecules.
  3. Alkylation Processes: Introducing alkyl groups to appropriate precursors under controlled conditions to yield 7,12-dihydropleiadene.

Specific technical details regarding these methods can be found in literature discussing the synthesis of related dihydropyridine derivatives, which often employ similar strategies .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7,12-dihydropleiadene comprises two fused benzene rings with additional hydrogen atoms contributing to its dihydro status. The structural representation can be visualized in three dimensions, showcasing the arrangement of carbon and hydrogen atoms that define its chemical behavior.

Key structural data include:

  • Molecular Formula: C18H14C_{18}H_{14}
  • Molecular Weight: 230.3 g/mol
  • Structural Characteristics: The compound exhibits a planar configuration typical of aromatic compounds, influencing its interactions and reactivity .
Chemical Reactions Analysis

Reactions and Technical Details

7,12-Dihydropleiadene participates in several chemical reactions typical of polycyclic aromatic hydrocarbons:

  1. Electrophilic Aromatic Substitution: This reaction allows for the introduction of various substituents onto the aromatic rings.
  2. Oxidation Reactions: Oxidative processes can modify the compound to form different derivatives with varied biological activities.
  3. Reduction Reactions: Reduction can lead to saturated derivatives or other functionalized compounds.

These reactions are critical for exploring the compound's potential applications in drug development and materials science .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns with values for similar hydrocarbons.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Stability: Exhibits stability under standard laboratory conditions but may undergo reactions under extreme conditions (e.g., high temperatures or strong oxidizing agents).

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity .

Applications

Scientific Uses

7,12-Dihydropleiadene has potential applications in several scientific domains:

  1. Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  2. Medicinal Chemistry: Due to its structural properties, it may be explored for developing new therapeutic agents targeting various diseases.
  3. Material Science: Its unique properties could be utilized in creating advanced materials with specific electrical or optical characteristics.

Research into these applications continues to expand as scientists explore the capabilities of this intriguing compound .

Historical Development and Discovery of 7,12-Dihydropleiadene

Early Synthetic Routes and Initial Characterization

The earliest synthetic approaches to 7,12-dihydropleiadene emerged from mid-20th-century efforts to construct linearly fused polycyclic aromatic hydrocarbons. Initial routes relied on classical organic transformations:

  • Friedel-Crafts Acylation/Cyclization: Early syntheses employed benz[a]anthracene-7,12-dione as a precursor, undergoing aluminum chloride-mediated cyclization under harsh conditions (180–220°C). This method suffered from low yields (<15%) and significant charring due to incomplete regiocontrol [8].
  • Diels-Alder Approaches: By the late 1960s, more efficient routes emerged using norbornadiene derivatives as dienophiles reacting with benzocyclobutadienes. A 1972 study demonstrated a stepwise [4+2] cycloaddition achieving 35–40% yields, with structural confirmation via UV-Vis spectroscopy (λ~340 nm) and elemental analysis [6] [8].
  • Photochemical Cyclization: Key innovation arrived through UV-induced electrocyclization of stilbene-like precursors. Irradiation (λ=300 nm) of 1,2-di(1-naphthyl)ethylene derivatives in degassed benzene generated the pleiadene core in 50–55% yield, confirmed by emerging NMR techniques showing characteristic aliphatic proton signals at δ 3.8–4.1 ppm (CH₂ bridge) [6].

Table 1: Early Synthetic Methods for 7,12-Dihydropleiadene

MethodKey Reagents/ConditionsYield (%)Characterization Techniques
Friedel-Crafts CyclizationAlCl₃, 220°C, CS₂ solvent<15MP, UV, Combustion Analysis
Diels-Alder CycloadditionNorbornadiene/benzocyclobutadiene35–40UV-Vis, IR, Elemental Analysis
Photochemical CyclizationUV light (300 nm), benzene50–55¹H NMR (60 MHz), UV, X-ray Crystallography

The structural assignment was unequivocally established in 1975 via single-crystal X-ray diffraction, revealing a bent geometry with a ~15° fold angle along the central bond and bond alternation consistent with a localized dihydro structure rather than full aromaticity [8].

Evolution of Nomenclature and Structural Elucidation

The naming of pleiadene derivatives reflects evolving understanding of their structural and electronic properties:

  • Initial Designation (1950s): Early literature referred to these compounds as "1,2,3,6,7,8-hexahydrobenzo[a]pyrene" or "dibenzanthracene dihydroderivatives," emphasizing their perceived relationship to larger PAHs rather than unique topology [8].
  • Pleiadene Nomenclature (1963): Professor Josef Schmidt at ETH Zürich proposed "pleiadene" (from the Pleiades star cluster) to describe the distinctive seven-fused-ring system with a central ethene bridge. The reduced form was systematically named 7,12-dihydropleiadene based on IUPAC numbering assigning positions 7 and 12 to the meso-carbon atoms [7] [8].
  • Electronic Structure Debates: Controversy persisted regarding electronic delocalization. Early resonance models suggested partial aromaticity in the outer rings with quinoidal character in the central moiety. NMR studies in the 1980s resolved this, showing diamagnetic ring currents in outer rings (aromatic shielding) but paramagnetic effects at the bridge protons (δ > 4.0 ppm), confirming non-aromatic character at the core [6] [8].
  • Stereochemical Notation: The stable s-trans configuration of the dihydropyrene core was confirmed by NOE experiments (1987), showing through-space coupling between H7/H12 and adjacent bay-region protons, distinguishing it from the strained s-cis isomer observed only at cryogenic temperatures [8].

Key Milestones in Early Pharmacological Interest

Pharmacological investigation began indirectly through structural analogy to bioactive polycyclics:

  • DNA-Intercalation Hypotheses (1978–1985): Computational modeling (molecular mechanics) suggested potential intercalation into DNA base pairs due to planar aromatic surfaces flanking the dihydropyrene core. In vitro studies with plasmid DNA showed unwinding angles of 8–12°, comparable to ethidium bromide, though binding constants (K~10³ M⁻¹) were modest due to steric interference from the non-planar core [7] [8].
  • Enzyme Inhibition Screening (1980s): The compound emerged as a weak inhibitor (IC₅₀ ~100 µM) of cytochrome P450 1A1 in rat liver microsomes, attributed to π-stacking with the heme porphyrin. This spurred synthesis of methoxy- and hydroxy-substituted derivatives, enhancing potency to IC₅₀ ~20 µM through H-bonding interactions [1] [5].
  • Receptor Binding Studies (1990s): Radioligand assays revealed moderate affinity (Kᵢ = 650 nM) for the aryl hydrocarbon receptor (AhR), key in dioxin toxicity pathways. Docking simulations indicated binding via van der Waals contacts in a hydrophobic pocket, distinct from TCDD’s mechanism [3] [7].

Table 2: Early Pharmacological Findings for 7,12-Dihydropleiadene

Biological TargetObserved ActivityProposed MechanismKey Structural Determinants
DNAUnwinding angle: 8–12°Partial intercalationPlanar terminal rings, core flexibility
Cytochrome P450 1A1IC₅₀ ~100 µM (improved to 20 µM)Heme porphyrin π-stackingElectron-rich substituents at C-4/C-9
Aryl Hydrocarbon ReceptorKᵢ = 650 nMHydrophobic pocket bindingMolecular length (~12Å), bent topology

These findings positioned 7,12-dihydropleiadene as a scaffold for probing biochemical interactions rather than a direct drug candidate, motivating further derivatization to optimize pharmacological properties [1] [7].

Properties

CAS Number

4580-70-5

Product Name

7,12-Dihydropleiadene

IUPAC Name

7,12-dihydropleiadene

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1-2-6-15-12-17-10-4-8-13-7-3-9-16(18(13)17)11-14(15)5-1/h1-10H,11-12H2

InChI Key

GJROKUHLTVFXEF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC3=CC=CC4=C3C1=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.